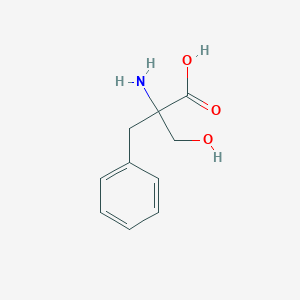

DL-2-Benzylserine

Description

Properties

IUPAC Name |

2-amino-2-benzyl-3-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c11-10(7-12,9(13)14)6-8-4-2-1-3-5-8/h1-5,12H,6-7,11H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMNNAJIBOJDHAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CO)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370030 | |

| Record name | DL-2-BENZYLSERINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4740-47-0 | |

| Record name | DL-2-BENZYLSERINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: DL-2-Benzylserine can be synthesized through several methods. One common approach involves the use of α-benzylserinal as a key intermediate. The synthesis typically involves the following steps:

Formation of α-benzylserinal: This intermediate is prepared from this compound through a series of reactions, including oxidation and reduction steps.

Resolution of Enantiomers: The racemic mixture of this compound can be resolved into its enantiomers using high-performance liquid chromatography (HPLC) on a chiral stationary phase.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Bulk Synthesis: Utilizing large reactors and controlled environments to maintain consistent reaction conditions.

Purification: Employing techniques such as crystallization and chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

DL-2-Benzylserine undergoes various chemical reactions, including:

Oxidation: The hydroxyl group in this compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

Substitution: The benzyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products:

Oxidation Products: Benzyl ketones, benzyl aldehydes.

Reduction Products: Benzyl alcohols, benzylamines.

Substitution Products: Halogenated benzyl derivatives, alkylated benzyl derivatives.

Scientific Research Applications

Biochemical Research

Transport Inhibition Studies

DL-2-Benzylserine has been identified as an inhibitor of the neutral amino acid transporter ASCT2. Research indicates that it can inhibit the transport of alanine and other neutral amino acids, which is crucial for understanding amino acid metabolism in cells. In experiments involving Xenopus oocytes, benzylserine demonstrated a concentration-dependent inhibition of ASCT2-mediated currents, suggesting its role as a competitive blocker of this transporter .

Table 1: Inhibition Constants for Benzylserine and Related Compounds

| Compound | K_i (0 mm Ala) (mm) | K_i (0.5 mm Ala) (mm) | I_max/I_max(Ala) |

|---|---|---|---|

| Benzylserine | 0.9 ± 0.4 | 1.9 ± 0.3 | 0.26 ± 0.10 |

| Benzylcysteine | 0.78 ± 0.50 | 1.44 ± 0.3 | 0.25 ± 0.05 |

| Phenylalanine | – | – | 0.02 ± 0.05 |

| TBOA | – | – | 0.01 ± 0.001 |

Cancer Metabolism Research

Recent studies have highlighted the potential of targeting glutamine metabolism in cancer therapy, where this compound may play a role as a modulator of metabolic pathways related to tumor growth and survival . By inhibiting specific transporters involved in glutamine uptake, compounds like benzylserine could help in developing therapeutic strategies against various cancers.

Synthesis and Derivative Development

This compound serves as a building block for synthesizing more complex molecules in organic chemistry. For example, it has been utilized in the synthesis of protected α-ethynylphenylalanine enantiomers, showcasing its versatility as a precursor in chemical synthesis . This application is significant for researchers focusing on developing new pharmaceutical agents.

Case Study: Inhibition of ASCT2

In a detailed study examining the effects of this compound on ASCT2, researchers found that it not only inhibited alanine transport but also affected the anion conductance associated with this transporter. The outward currents induced by benzylserine were shown to be dependent on extracellular sodium concentrations, indicating its potential role in modulating ion transport mechanisms within cells .

Case Study: Cancer Cell Metabolism

Another study explored how targeting glutamine metabolism with inhibitors like this compound affects cancer cell proliferation and migration. The findings suggested that compounds influencing glutamine transport could enhance the efficacy of existing cancer therapies by disrupting metabolic pathways essential for tumor growth .

Mechanism of Action

DL-2-Benzylserine exerts its effects by disrupting intracellular amino acid homeostasis. It inhibits the uptake of essential amino acids such as leucine and glutamine by blocking the activity of amino acid transporters like LAT1 and ASCT2. This disruption leads to decreased cell viability and proliferation, particularly in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares DL-2-Benzylserine with key analogs:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Melting Point (°C) | Key Structural Features |

|---|---|---|---|---|---|

| This compound | C₁₀H₁₃NO₃ | 195.21 | 4740-47-0 | 245–263 | β-Benzyl-substituted serine |

| DL-2-Methylserine | C₄H₉NO₃ | 119.12 | 5424-29-3 | Not reported | β-Methyl-substituted serine |

| O-Phenyl-L-tyrosine | C₁₅H₁₅NO₃ | 271.31 | 16652-64-5 | 259 (decomp.) | Phenolic ether substituent on tyrosine |

| (2R,3S)-2-Amino-3-phenylthiobutanoic acid·HCl·H₂O | C₁₀H₁₃NO₂S·HCl | 247.73 | 36206-XX-X* | Not reported | Thioether and hydrochloride functional groups |

Key Observations:

- Substituent Effects : this compound’s benzyl group confers greater steric bulk and aromaticity compared to DL-2-Methylserine, enhancing lipophilicity and altering reactivity in nucleophilic substitutions .

- Melting Point: this compound’s high melting point (245–263°C) reflects strong intermolecular hydrogen bonding and crystal packing efficiency, unlike O-Phenyl-L-tyrosine, which decomposes at 259°C due to thermal instability of the phenolic group .

Commercial Availability and Cost

Research Findings and Industrial Relevance

- Pharmaceutical Scaffolds : this compound derivatives are intermediates in drugs targeting neurodegenerative diseases and antibiotics, leveraging its chiral quaternary carbon .

- Comparative Reactivity : The benzyl group enhances stability in acidic conditions compared to methyl or thioether analogs, as shown in glycopeptide synthesis studies .

Biological Activity

DL-2-Benzylserine (BenSer) is an amino acid analog that has garnered attention for its potential therapeutic applications, particularly in cancer treatment. This article explores the biological activity of BenSer, focusing on its mechanism of action, effects on various cancer cell lines, and implications for future therapeutic strategies.

This compound primarily acts as an inhibitor of the alanine, serine, cysteine-preferring transporter 2 (ASCT2), a key transporter involved in glutamine uptake. By inhibiting ASCT2, BenSer disrupts amino acid homeostasis within cancer cells, which is critical for their growth and proliferation. This inhibition leads to a decrease in intracellular concentrations of essential amino acids, thereby impairing the metabolic pathways that support rapid cell division and survival.

Breast Cancer

Research indicates that BenSer effectively inhibits the growth of breast cancer cell lines such as MDA-MB-231 and MCF-7. A study demonstrated that treatment with 10 mM BenSer for 24 hours resulted in significant reductions in cell cycle progression and overall cell viability, with minimal apoptosis observed. The treatment led to a substantial decrease in intracellular levels of small neutral amino acids, which are crucial for cancer cell metabolism .

Gastric Cancer

In gastric cancer models, BenSer exhibited variable efficacy depending on the expression levels of ASCT2 and glutamine synthetase (GS). While some gastric cancer cells showed resistance to BenSer due to high endogenous GS expression, others were significantly affected by its treatment. The study highlighted that combining ASCT2 inhibitors like BenSer with GS inhibitors could enhance therapeutic efficacy .

Endometrial Cancer

BenSer also demonstrated potent inhibitory effects on endometrial cancer cell lines. In experiments, BenSer treatment significantly reduced cell growth across multiple endometrial cancer models. Notably, it was more effective than other inhibitors like GPNA in certain cell lines, indicating its potential as a targeted therapy for endometrial cancers .

Summary of Research Findings

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Case Studies

- Breast Cancer Treatment : A clinical study evaluated the effects of BenSer on MDA-MB-231 cells. Results indicated a 50% reduction in intracellular amino acids after treatment, correlating with decreased proliferation rates .

- Gastric Cancer Sensitivity : In a comparative analysis of gastric cancer cells, AGS and MGC-803 were sensitive to BenSer treatment while NUGC-3 showed resistance due to high GS activity. This highlights the need for personalized approaches in targeting ASCT2 in gastric cancers .

- Endometrial Spheroid Growth : In three-dimensional spheroid cultures of endometrial cancer cells, BenSer significantly reduced spheroid size and viability compared to controls, suggesting its potential in targeting tumor microenvironments .

Q & A

Q. What are the established synthetic routes for DL-2-Benzylserine, and how do reaction conditions influence stereochemical outcomes?

this compound (C₁₀H₁₃NO₃, MW 195.21 ) is typically synthesized via Strecker or Ugi multicomponent reactions. For stereochemical control, enzymatic resolution using acylases or lipases can separate enantiomers from racemic mixtures. Key variables include pH (optimal range: 7.5–9.0 for enzymatic methods) and solvent polarity (e.g., aqueous-organic biphasic systems). Monitoring via chiral HPLC (e.g., Chiralpak AD-H column) confirms enantiomeric excess .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?

- NMR : ¹H/¹³C NMR detects benzyl (δ 7.2–7.4 ppm for aromatic protons) and serine backbone signals (α-amino: δ 3.1–3.3 ppm).

- Mass Spectrometry : ESI-MS in positive ion mode shows [M+H]⁺ at m/z 196.2 .

- X-ray Crystallography : Resolves stereochemistry; DL-forms exhibit centrosymmetric crystal packing.

Q. How does this compound’s solubility profile impact its use in aqueous reaction systems?

this compound has moderate water solubility (~15 mg/mL at 25°C) due to the hydrophobic benzyl group. For peptide synthesis, co-solvents like DMF or DMSO (10–20% v/v) enhance solubility. Buffered solutions (pH 6–8) prevent precipitation during coupling reactions .

Advanced Research Questions

Q. What mechanistic insights explain conflicting data on this compound’s reactivity in peptide coupling reactions?

Discrepancies in coupling efficiency (e.g., DCC vs. HATU activators) arise from steric hindrance of the benzyl group. Computational studies (DFT) reveal that bulky coupling agents (e.g., HATU) reduce epimerization by stabilizing transition states. Kinetic experiments (monitored via IR spectroscopy) show faster activation with HOBt/DIC at low temperatures (0–4°C) .

Q. How do this compound’s enantiomers differ in biological activity, and what separation strategies are viable?

The D-enantiomer may resist enzymatic degradation in vivo, making it useful for stable peptide analogs. Enantioseparation via covalent chiral derivatization (e.g., Marfey’s reagent) followed by reversed-phase HPLC achieves >95% purity. Biological assays (e.g., enzyme inhibition) require testing both enantiomers to resolve contradictory activity reports .

Q. What strategies address discrepancies in reported spectroscopic data for this compound derivatives?

Variations in ¹³C NMR chemical shifts (e.g., carbonyl carbons) often stem from solvent polarity or pH. Standardized protocols (e.g., D₂O vs. CDCl₃) and DFT-calculated shifts (GIAO method) reconcile conflicting assignments. Collaborative databases (e.g., NMRShiftDB) improve reproducibility .

Data Contradiction Analysis

| Reported Issue | Hypothesis | Methodological Resolution |

|---|---|---|

| Variable enzymatic hydrolysis rates | Substrate stereopreference of acylase | Use immobilized enzymes for kinetic studies |

| Inconsistent melting points | Polymorphism or hydrate formation | DSC/TGA analysis under controlled humidity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.